3-(Thiophen-3-yl)piperidine hydrochloride
Overview
Description
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . Piperidine derivatives are formed through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Thiophene derivatives are synthesized by condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . Piperidine derivatives are formed through hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .
Scientific Research Applications
Synthesis of Bioactive Molecules
3-(Thiophen-3-yl)piperidine hydrochloride: is a valuable intermediate in the synthesis of bioactive molecules. Its incorporation into larger structures can lead to compounds with significant pharmacological activities. For instance, piperidine derivatives are present in more than twenty classes of pharmaceuticals, including alkaloids . The versatility of this compound allows for the creation of diverse bioactive entities through various intra- and intermolecular reactions .
Development of Antipsychotic Drugs
The thiophene moiety is known for its therapeutic importance, particularly in antipsychotic drugs. The electron-rich sulfur atom in thiophene can interact with biological targets, enhancing the pharmacological profile of the derived medications. As such, 3-(Thiophen-3-yl)piperidine hydrochloride could be used to develop new antipsychotic agents with improved efficacy and reduced side effects .
Anti-inflammatory Applications
Thiophene derivatives have been reported to exhibit anti-inflammatory properties. By manipulating the chemical structure of 3-(Thiophen-3-yl)piperidine hydrochloride , researchers can synthesize novel anti-inflammatory agents that may offer alternative treatments for conditions like arthritis and other inflammatory diseases .
Material Science: Organic Semiconductors
In material science, thiophene derivatives play a crucial role in the advancement of organic semiconductors3-(Thiophen-3-yl)piperidine hydrochloride can be a precursor for molecules used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the development of flexible and lightweight electronic devices .
Corrosion Inhibition
Thiophene derivatives are utilized as corrosion inhibitors in industrial chemistry. They can form protective layers on metals, preventing oxidative damage3-(Thiophen-3-yl)piperidine hydrochloride could be explored for its potential applications in protecting infrastructure and machinery from corrosion .
Antimicrobial and Antifungal Agents
The structural complexity of 3-(Thiophen-3-yl)piperidine hydrochloride allows for the synthesis of compounds with antimicrobial and antifungal activities. These applications are critical in developing new treatments for infectious diseases, especially with the rising concern over antibiotic resistance .
Kinase Inhibition for Cancer Therapy
Kinases are enzymes that play a vital role in cell signaling and are often implicated in cancer. Thiophene derivatives have shown potential in inhibiting kinase activity. Therefore, 3-(Thiophen-3-yl)piperidine hydrochloride could be a starting point for the synthesis of kinase inhibitors, offering a pathway for targeted cancer therapies .
Neurological Research
Piperidine derivatives are important in neurological research due to their impact on the central nervous system3-(Thiophen-3-yl)piperidine hydrochloride could be used to study neurotransmitter processes and develop drugs for neurological disorders such as Alzheimer’s disease and Parkinson’s .
Mechanism of Action
While the specific mechanism of action for “3-(Thiophen-3-yl)piperidine hydrochloride” is not mentioned in the search results, piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . They play a significant role in the pharmaceutical industry .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-thiophen-3-ylpiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS.ClH/c1-2-8(6-10-4-1)9-3-5-11-7-9;/h3,5,7-8,10H,1-2,4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBYZCGJCBDTLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CSC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-3-yl)piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.